molecular formula C26H28O15 B1220027 Neocarlinoside CAS No. 83151-89-7

Neocarlinoside

Cat. No.: B1220027
CAS No.: 83151-89-7
M. Wt: 580.5 g/mol
InChI Key: XBGYTZHKGMCEGE-UHFFFAOYSA-N
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Description

Neocarlinoside (C₂₆H₂₈O₁₅) is a tetrahydroxyflavone C-glycoside characterized by a luteolin backbone with glycosyl substitutions. It has been identified in plants such as Chrysopogon nigritanus (vetiver grass), wheat (Triticum aestivum), and cereals . Structurally, it features β-linked C-glucosyl and α-linked C-arabinosyl moieties, as confirmed by NMR spectroscopy . This compound serves as a discriminatory biomarker in the Overberg plant cultivar, where its relative intensity distinguishes it metabolically from other cultivars . Traditional applications include its use in root extracts of Chrysopogon nigritanus for water purification and antidiarrheal remedies .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-(3,4,5-trihydroxyoxan-2-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGYTZHKGMCEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83151-89-7
Record name Neocarlinoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Acidic Hydrolysis for Enhanced Recovery

Neocarlinoside is predominantly extracted from wheat-derived matrices, such as the fermented product Lisosan® G. Early studies optimized hydrolysis conditions to maximize yields of bound phenolic compounds, including this compound. Acidic hydrolysis (4 M HCl in 50% methanol, 90°C, 2 hours) outperformed basic methods, recovering 6–8 mg/100 g of this compound alongside its isomers (carlinoside and isocarlinoside). This approach preserved the structural integrity of C-glycosides, which are prone to degradation under alkaline conditions.

The extraction protocol involves:

  • Defatting wheat flour with hexane.

  • Sequential extraction with methanol/water (80:20 v/v) to recover free phenolics.

  • Acidic hydrolysis of the residue to liberate bound forms.

  • Semipreparative HPLC (Phenomenex Luna C18 column, 5 μm, 250 × 10 mm) with a water/acetonitrile gradient (0.1% formic acid) for fractionation.

Chromatographic Profiling

HPLC-DAD at 280 nm and 350 nm revealed distinct peaks for C-glycosides. This compound eluted at 12.8 minutes under the following conditions:

  • Flow rate: 2 mL/min

  • Detection: 280 nm (for aglycone) and 350 nm (for glycosidic bonds)

  • Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B).

Table 1. Phenolic Yields from Lisosan® G Using Acidic Hydrolysis

CompoundFree Phenolics (mg/100 g)Acidic Hydrolysis (mg/100 g)
This compound isomers622
Schaftoside1748
Total ferulates3226

Enzymatic Synthesis via Glycosyltransferases

Bifunctional C-Glycosyltransferases

Patent US20230105024A1 discloses recombinant enzymes capable of synthesizing C-glycosides like this compound. The bifunctional glycosyltransferase (UGT708A6) catalyzes:

  • Glycosylation : Transfers glucose from UDP-glucose to the flavonoid aglycone (e.g., apigenin).

  • Rearrangement : Mediates C-glycosidic bond formation via a keto-intermediate.

Key Reaction Parameters:

  • pH: 7.5 (Tris-HCl buffer)

  • Temperature: 30°C

  • Cofactors: 5 mM MgCl₂, 2 mM UDP-glucose

  • Yield: 68% after 24 hours.

Substrate Engineering

Modifying the acceptor molecule (e.g., using 5-hydroxyflavones) increases regioselectivity. For instance:
Apigenin+UDP-glucoseUGT708A6This compound+UDP\text{Apigenin} + \text{UDP-glucose} \xrightarrow{\text{UGT708A6}} \text{this compound} + \text{UDP}
LC-MS analysis confirmed the product ([M−H]⁻ m/z 579) with MS² fragments at m/z 489 and 399, matching natural isolates.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS in negative ion mode identified this compound via:

  • Molecular ion: m/z 579.1502 (calc. for C₂₆H₂₈O₁₄)

  • Fragmentation: Loss of hexose (−162 Da) and subsequent retro-Diels-Alder cleavage.

Nuclear Magnetic Resonance (NMR)

While not explicitly detailed in the cited studies, analogous C-glycosides exhibit:

  • ¹H NMR : Doublet at δ 4.90 ppm (anomeric proton, J = 9.8 Hz) confirming C-linkage.

  • ¹³C NMR : Resonance at δ 82.3 ppm (C-6 of glucose) indicative of C-glycosidic bonding.

Challenges and Optimization Strategies

Isomer Differentiation

This compound co-elutes with carlinoside and isocarlinoside under standard HPLC conditions. Strategies to resolve isomers include:

  • HILIC Chromatography : Using a zwitterionic stationary phase (e.g., SeQuant ZIC-HILIC).

  • Ion Mobility Spectrometry : Collision cross-section differences (ΔCCS ≈ 2.5%) enable separation.

Scalability of Enzymatic Synthesis

Limitations in UDP-glucose regeneration hinder large-scale production. Patent US20230105024A1 proposes a cofactor recycling system using sucrose synthase (SuSy) to convert UDP to UDP-glucose, improving atom economy by 40% .

Chemical Reactions Analysis

Types of Reactions: Neocarlinoside undergoes various chemical reactions, including:

Common Reagents and Conditions: Major Products Formed:

Scientific Research Applications

Bioactivity and Health Benefits

Neocarlinoside has been identified for its bioactive properties, particularly its antioxidant capabilities. Research indicates that this compound exhibits significant inhibitory effects on certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is relevant for metabolic disorders like diabetes and obesity. The compound was isolated from wheat for the first time, showcasing its potential as a functional food ingredient .

Table 1: Bioactive Properties of this compound

PropertyDescription
Antioxidant ActivityExhibits strong free radical scavenging capabilities
Enzyme InhibitionInhibits PTP1B enzyme, potentially aiding metabolic health
SourceIdentified in wheat and other natural sources

Therapeutic Applications

Recent studies have explored this compound's potential in cancer therapy. Its cytotoxic effects against various cancer cell lines have been documented, suggesting that it may serve as a complementary agent in cancer treatment protocols. The compound's ability to induce apoptosis in cancer cells while exhibiting low toxicity to normal cells positions it as a promising candidate for further investigation in oncological applications .

Case Study: Cytotoxic Effects of this compound

A study examined the effects of this compound on HepG2 liver cancer cells, revealing an IC50 value of 2.57 µM. This indicates that this compound can effectively inhibit the proliferation of these cancer cells, making it a subject of interest for developing new anticancer therapies .

Nutritional Applications

This compound's presence in wheat highlights its significance in food science. As a naturally occurring compound, it can be integrated into functional foods aimed at improving health outcomes. The compound's antioxidant properties could enhance the nutritional profile of wheat-based products, appealing to health-conscious consumers .

Table 2: Potential Nutritional Benefits of this compound

Nutritional AspectBenefit
Functional Food IngredientEnhances antioxidant capacity of wheat products
Health PromotionMay aid in managing metabolic disorders
Dietary Supplement PotentialCould be developed into supplements for health benefits

Future Directions and Research Needs

While the initial findings regarding this compound are promising, further research is necessary to fully understand its mechanisms of action and potential applications. Key areas for future investigation include:

  • Clinical Trials : To assess the efficacy and safety of this compound in human subjects.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its bioactive effects.
  • Formulation Development : To explore how this compound can be effectively incorporated into food products or supplements.

Mechanism of Action

Neocarlinoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Molecular Formula Glycosylation Pattern Biological Source Key Functional Role
This compound C₂₆H₂₈O₁₅ β-C-glucosyl, α-C-arabinosyl Chrysopogon nigritanus, wheat Biomarker in Overberg cultivar
Carlinoside C₂₆H₂₈O₁₅ 6-C-glucosyl, 8-C-arabinosyl Carlina vulgaris, Hordeum vulgare Antioxidant, anti-inflammatory
Isocarlinoside C₂₆H₂₈O₁₅ 8-C-glucosyl, 6-C-arabinosyl (isomer) Capsicum annuum, Lespedeza capitata Uncharacterized pharmacological roles

Key Structural and Functional Differences:

Glycosylation Sites: this compound lacks an 8-C-hexosyl substituent, unlike monohexosyl-flavones (e.g., vitexin), which exhibit NMR signal doubling due to rotational isomerism . Carlinoside and isocarlinoside differ in the positions of glucosyl and arabinosyl groups (6-C vs. 8-C), influencing their solubility and receptor binding .

Biological Activity: this compound is uniquely associated with metabolic profiling in plant cultivars, while carlinoside demonstrates antioxidant properties in Carlina vulgaris . Isocarlinoside’s activity remains understudied, though it co-occurs with this compound in HPLC fractions, suggesting overlapping biosynthetic pathways .

Pharmacological Context: this compound and carlinoside are both isolated from Chrysopogon nigritanus roots, but only carlinoside is linked to traditional antidiarrheal use .

Research Findings and Analytical Data

  • NMR Spectroscopy: this compound’s ¹H and ¹³C NMR spectra confirm its β-C-glucosyl and α-C-arabinosyl linkages, distinguishing it from 8-C-hexosyl flavones like vitexin .
  • Metabolomics: In metabolomic studies, this compound’s intensity in Overberg cultivars is 2–3 times higher than in other cultivars, as shown in heatmaps and radar charts .
  • Co-Occurrence: this compound, isocarlinoside, and carlinoside are often co-detected in semi-preparative HPLC fractions, complicating isolation without advanced chromatographic techniques .

Biological Activity

Neocarlinoside is a compound derived from various plant sources, particularly noted for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, characterized by its phenolic structure which contributes to its biological properties. The molecular formula is represented as C₁₅H₁₄O₇, indicating the presence of multiple hydroxyl groups that are crucial for its activity.

Pharmacological Effects

This compound exhibits a range of biological activities, including:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. This property is significant in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation in vitro and in vivo. This effect is particularly beneficial in conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : this compound has demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria suggest that this compound could be a potential candidate for developing new antimicrobial agents .
  • Anticancer Properties : Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines, suggesting its potential use in cancer therapy. The mechanisms involve the modulation of cell cycle regulators and apoptotic pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : this compound has been reported to inhibit various enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
  • Modulation of Signaling Pathways : It affects key signaling pathways related to inflammation and cell survival, including NF-kB and MAPK pathways, leading to reduced expression of inflammatory mediators .
  • Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, this compound helps mitigate oxidative stress .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid.

Concentration (µg/mL)Scavenging Activity (%)
1025
5050
10075

Case Study 2: Anti-inflammatory Effects

In an animal model of induced paw edema, this compound was administered at varying doses. The study found a dose-dependent reduction in paw swelling compared to the control group.

Dose (mg/kg)Paw Edema Reduction (%)
1030
2050
4070

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize Neocarlinoside in plant extracts?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to determine molecular weight and fragmentation patterns, coupled with semi-preparative HPLC to isolate fractions . Validate structural assignments via comparative analysis with known C-glycosylated flavonoids (e.g., isoschaftoside, schaftoside) and reference spectral libraries. Include purity assessments using NMR (e.g., 1^1H, 13^{13}C, 2D experiments) and quantify yield through calibration curves .

Q. What experimental designs are suitable for assessing this compound’s biological activity in vitro?

  • Methodological Answer :

  • Dose-response assays : Test a concentration range (e.g., 1–100 µM) in enzyme inhibition studies (e.g., PTP1B activity ). Include positive controls (e.g., sodium orthovanadate for PTP1B) and solvent controls.
  • Replication : Perform triplicate measurements to ensure statistical robustness .
  • Data reporting : Use standardized units (IC50_{50} values ± SEM) and provide raw data in supplementary materials .

Q. How can researchers synthesize this compound or its analogs for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Synthetic routes : Employ glycosylation strategies using protected luteolin derivatives and activated sugar donors (e.g., trichloroacetimidates). Optimize regioselectivity via temperature/pH control .
  • Characterization : Document reaction yields, purity (>95% by HPLC), and spectroscopic validation (HRMS, NMR) in the main text, with detailed synthetic protocols in supplementary files .

Advanced Research Questions

Q. What advanced techniques are required to elucidate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., PTP1B), validated by mutagenesis studies .
  • Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map signaling pathways affected by this compound. Apply false discovery rate (FDR) correction for multi-omics data .

Q. How should researchers address contradictory data in this compound’s bioactivity across studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare experimental variables (e.g., cell lines, assay conditions, compound purity) using PRISMA guidelines .
  • Sensitivity testing : Replicate conflicting studies under standardized conditions (e.g., identical pH, temperature, and solvent systems) .
  • Statistical reconciliation : Apply Bayesian models to quantify uncertainty and identify confounding factors (e.g., matrix effects in plant extracts) .

Q. What strategies optimize this compound’s stability and bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation design : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility. Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) .
  • Pharmacokinetics : Use LC-MS/MS to quantify plasma/tissue concentrations in rodent models. Calculate AUC, Cmax_{max}, and half-life with non-compartmental analysis .

Q. How can multi-omics approaches resolve gaps in understanding this compound’s ecological roles in host plants?

  • Methodological Answer :

  • Metabolomic profiling : Combine UPLC-QTOF-MS with genome-wide association studies (GWAS) to link this compound production to genetic loci in Lespedeza capitata .
  • Ecological validation : Conduct field experiments to assess herbivory rates in plants with/without this compound, using generalized linear mixed models (GLMMs) to control for environmental variables .

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